molecular formula C16H19N3O5 B2401434 5-((1H-indol-3-yl)methyl)-2,2-dimethylimidazolidin-4-one oxalate CAS No. 1322604-26-1

5-((1H-indol-3-yl)methyl)-2,2-dimethylimidazolidin-4-one oxalate

Cat. No.: B2401434
CAS No.: 1322604-26-1
M. Wt: 333.344
InChI Key: TZUHEFDARUVRML-UHFFFAOYSA-N
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Description

5-((1H-indol-3-yl)methyl)-2,2-dimethylimidazolidin-4-one oxalate is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and are found in various natural and synthetic compounds .

Preparation Methods

The synthesis of 5-((1H-indol-3-yl)methyl)-2,2-dimethylimidazolidin-4-one oxalate typically involves the condensation of an indole derivative with an imidazolidinone derivative. The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

5-((1H-indol-3-yl)methyl)-2,2-dimethylimidazolidin-4-one oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((1H-indol-3-yl)methyl)-2,2-dimethylimidazolidin-4-one oxalate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar compounds include other indole derivatives, such as:

Compared to these compounds, 5-((1H-indol-3-yl)methyl)-2,2-dimethylimidazolidin-4-one oxalate is unique due to its specific structure, which combines an indole moiety with an imidazolidinone ring, potentially offering distinct biological and chemical properties.

Properties

IUPAC Name

5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C2H2O4/c1-14(2)16-12(13(18)17-14)7-9-8-15-11-6-4-3-5-10(9)11;3-1(4)2(5)6/h3-6,8,12,15-16H,7H2,1-2H3,(H,17,18);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUHEFDARUVRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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